5-Iodo-2'-deoxyuridine triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2’-deoxyuridine (IdUrd), also known as IUdR, IdU, or Idoxuridine, is a halogenated pyrimidine base that was first synthesized as part of an anticancer program . It’s readily incorporated into the DNA of various microorganisms . The compound has been recognized for its potential in chemotherapy and has proven to be a powerful tool for elucidating many intricate biochemical events of importance to molecular biology .
Synthesis Analysis
The synthesis of 5-Iodo-2’-deoxyuridine involves robust and flexible synthetic procedures . A recent example of this strategy was reported for the preparation of ODNs incorporating deoxyuridine labeled with cyanine dye . 5-aminopropargyl-2’-deoxyuridine-5’-triphosphates linked to dibenzocyclooctyne or bicylo [6.1.0] non-4-yne were prepared and enzymatically incorporated into ODNs by primer extension .Molecular Structure Analysis
The molecular structure of 5-Iodo-2’-deoxyuridine has been analyzed in detail . The effect of hydration on the molecular structure and energetics of the most stable conformers of the nucleoside analog 5-iodo-2’-deoxyuridine (IUdR) was carried out .Chemical Reactions Analysis
Chemists have modified the pyrimidine and purine heterocycles in an attempt to alter and tune the photophysical properties of these biologically relevant building blocks . DNA containing 5-iodo-2’-deoxyuridine was subjected to two-step reactions for the in-situ formation of the azide moiety and the subsequent click reaction with the ethynyl-functionalized nile red chromophore .Physical And Chemical Properties Analysis
5-Iodo-2’-deoxyuridine is a white crystalline powder . It is slightly soluble in water, methanol, ethanol, or acetone, and almost insoluble in chloroform or ether . It is easily soluble in sodium hydroxide solution and slightly soluble in dilute hydrochloric acid . Its melting point is 176-184°C (decomposition) .Scientific Research Applications
Allosteric Inhibition of Deoxycytidylate Deaminase
5-Iodo-2'-deoxyuridine 5'-triphosphate (dIUTP) has been studied for its role as an allosteric inhibitor of deoxycytidylate deaminase. This inhibition is similar to that produced by deoxythymidine triphosphate but is quantitatively more significant, indicating a unique inhibitory effect of dIUTP on this enzyme (Prusoff & Chang, 1968).
Influence on DNA Biosynthesis Enzymes
Research has explored the effects of 5-iodo-2'-deoxyuridine and its mono- and triphosphate forms on enzymes involved in DNA biosynthesis. These compounds have shown varied interactions with enzymes like thymidine kinase and thymidylate kinase, suggesting their potential influence on the DNA synthesis process in different cell types (Bakhle & Prusoff, 1969).
Mechanism of Action
Safety and Hazards
properties
CAS RN |
3731-55-3 |
---|---|
Molecular Formula |
C9H14IN2O14P3 |
Molecular Weight |
594.04 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14IN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
InChI Key |
ZWDWDTXYXXJLJB-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
synonyms |
5-Iododeoxyuridine triphosphate; IdUTP; 2’-Deoxy-5-iodouridine 5’-triphosphate; 5-Iodo-2’-deoxyuridine 5’-Triphosphate; 2’-Deoxy-5-iodouridine 5’-(Tetrahydrogen triphosphate); 2’-Deoxy-5-iodouridine 5’-(Tetrahydrogen Triphosphate) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.